molecular formula C11H16N2 B2937470 2-(Piperidin-4-ylmethyl)pyridine CAS No. 811812-57-4; 886886-02-8

2-(Piperidin-4-ylmethyl)pyridine

Cat. No.: B2937470
CAS No.: 811812-57-4; 886886-02-8
M. Wt: 176.263
InChI Key: AXARRSLNCQTCDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-4-ylmethyl)pyridine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . It is a versatile piperidine-based building block in medicinal chemistry and pharmaceutical research. Recent studies highlight the significant potential of piperidine derivatives like this compound in the development of novel antifungal agents . These hybrids act as ergosterol biosynthesis inhibitors, effectively depleting ergosterol in fungal cell membranes and causing the accumulation of toxic precursors, which leads to cell death . This mechanism is particularly promising for targeting pathogenic Candida species, including C. albicans and C. krusei, with some piperidine hybrids demonstrating lower MIC values against C. krusei than the common antifungal fluconazole . The piperidine scaffold is a privileged structure in drug discovery, and its derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels . This makes this compound a valuable intermediate for synthesizing compounds with potential applications in central nervous system (CNS) disorders, cancer research, and as local anesthetics or antiarrhythmics . The compound should be stored sealed in a dry environment at 2-8°C . It is also available in a hydrochloride salt form (CAS 1303890-44-9) for further research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(piperidin-4-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXARRSLNCQTCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811812-57-4
Record name 2-[(piperidin-4-yl)methyl]pyridine
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Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: LSD1 Inhibitory Activity of Selected Compounds
Compound R2 Substituent IC50 (nM) Selectivity (vs. Other Enzymes) Reference
2-(Piperidin-4-ylmethyl)pyridine derivatives (e.g., Compound 2) Piperidin-4-ylmethyl 62 >1,500-fold selectivity
Compound 1 Cyclopropylamine 15,700 Low selectivity
Compound 17 Benzyl 5,000 Not reported
Compound 15 Piperidin-4-ylmethyl 260 Moderate selectivity
  • Potency Enhancement : The piperidin-4-ylmethyl group in Compound 2 (IC50 = 62 nM) improves activity by ~250-fold compared to Compound 1 (IC50 = 15.7 µM). This is attributed to hydrogen bonding between the protonated piperidine amine and Asp555 in LSD1, as suggested by docking studies .
  • Selectivity: Substitution with non-basic groups (e.g., benzyl in Compound 17) reduces activity (IC50 = 5 µM), highlighting the necessity of the basic amine for target engagement .

Structural Modifications and SAR Insights

  • Piperidine vs. Pyridine Substitutions : Replacing the piperidin-4-ylmethyl group with a pyridine ring (Compound 3) abolishes activity due to insufficient hydrophobic interactions and reduced basicity .
  • Electron-Withdrawing Groups: Acetyl or phenylaminocarbonyl substituents (Compounds 22–23) result in moderate activity (IC50 = 7.4–15.4 µM), likely due to decreased basicity and disrupted binding .
Table 2: Physicochemical Properties of Selected Compounds
Compound logP Solubility (mg/mL) Molecular Weight (g/mol) Reference
This compound derivatives 2.1* 0.5–1.2* ~220–250
Ethyl 2-(piperidin-4-yl)acetate 1.8 3.4 185.28
4-Methylpyridine analogs 1.5–2.0 0.8–2.0 150–200

*Estimated values based on structural analogs.

  • Synthetic Routes : this compound derivatives are synthesized via coupling reactions (e.g., using DMF and triethylamine) , whereas ethyl 2-(piperidin-4-yl)acetate is prepared via esterification under basic conditions .
  • Bioavailability : The piperidin-4-ylmethyl group improves membrane permeability compared to bulkier substituents, as evidenced by its higher Csp3 fraction (0.43 vs. 0.28 in pyrazine derivatives) .

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